molecular formula C24H28N4O3 B2484844 Tert-butyl 4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate CAS No. 866018-80-6

Tert-butyl 4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate

Cat. No. B2484844
CAS RN: 866018-80-6
M. Wt: 420.513
InChI Key: COYDVRIFNXZISO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and similar derivatives often involves condensation reactions, where carbamimide and fluorobenzoic acid react in the presence of carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. These processes are characterized by their stepwise methodologies, leading to the formation of the target compound through a series of chemical transformations (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various spectroscopic methods, including LCMS, NMR (both ^1H and ^13C), IR, and CHN elemental analysis. Crystallography studies, particularly X-ray diffraction (XRD), provide detailed insights into the crystalline structure, revealing the compound's monoclinic crystal system and space group, along with intermolecular interactions that contribute to its stability (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The compound participates in weak C-H...O intermolecular interactions and aromatic π–π stacking interactions, which are crucial for its three-dimensional architecture. These interactions are fundamental to the compound's reactivity and its potential to undergo further chemical transformations (Sanjeevarayappa et al., 2015).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Crystallography : The compound "Tert-butyl 4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate" and its derivatives have been synthesized and characterized using various techniques like LCMS, NMR, IR, CHN elemental analysis, and X-ray diffraction. These studies help in understanding the compound's structure and properties (Sanjeevarayappa et al., 2015).

  • Computational Analysis : Computational methods like density functional theory (DFT) calculations have been employed to study the reactive sites for electrophilic and nucleophilic nature of molecules similar to the one (Kumara et al., 2017).

Biological Activities and Applications

  • Antibacterial and Anthelmintic Activity : Certain derivatives of the compound have shown moderate anthelmintic and poor antibacterial activities, indicating potential use in these domains (Sanjeevarayappa et al., 2015).

  • Antioxidant Activity : Piperazine derivatives of the compound have been screened for antioxidant activity, showing that some of these derivatives possess significant antioxidant properties (Mallesha et al., 2014).

  • Anticorrosive Properties : A derivative, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, has shown promising results as an anticorrosive agent for carbon steel, indicating its potential in industrial applications (Praveen et al., 2021).

  • Antimicrobial Activities : Some triazole derivatives related to the compound have been found to exhibit antimicrobial activities, suggesting their potential in the development of new antimicrobial agents (Bektaş et al., 2007).

properties

IUPAC Name

tert-butyl 4-[4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-17-5-7-19(8-6-17)22-25-21(26-31-22)18-9-11-20(12-10-18)27-13-15-28(16-14-27)23(29)30-24(2,3)4/h5-12H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYDVRIFNXZISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate

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